Tetrabutylammonium octachlorodirhenate(III) has been explored as a catalyst for various organic transformations, including:
The unique properties of Tetrabutylammonium octachlorodirhenate(III) have sparked interest in its potential applications in material science, such as:
Tetrabutylammonium octachlorodirhenate(III) is a complex chemical compound characterized by its unique molecular structure and properties. Its molecular formula is , with a molecular weight of approximately 1140.97 g/mol . The compound appears as a blue-green powder and is notable for its high degree of chlorination and the presence of rhenium, a transition metal known for its applications in catalysis and materials science .
Tetrabutylammonium octachlorodirhenate(III) can be synthesized through several methods:
Tetrabutylammonium octachlorodirhenate(III) has potential applications in various fields:
Interaction studies involving tetrabutylammonium octachlorodirhenate(III) focus on its behavior in various environments. These studies often examine how the compound interacts with biological molecules or other metal complexes. Understanding these interactions is crucial for determining its potential applications in biochemistry and materials science.
Several compounds share structural or functional similarities with tetrabutylammonium octachlorodirhenate(III). Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium hexachlororhenate(III) | Fewer chlorine atoms; less complex structure | |
Tetrabutylammonium dichlororhenate(IV) | Different oxidation state; fewer chlorines | |
Tetrabutylammonium perrhenate | Contains oxygen; different reactivity profile |
Tetrabutylammonium octachlorodirhenate(III) is unique due to its high chlorination level and dual rhenium centers, which contribute to its distinctive chemical properties and potential applications in advanced materials and catalysis .
The history of tetrabutylammonium octachlorodirhenate(III) is intrinsically linked to the discovery and characterization of the [Re2Cl8]2- anion. Soviet chemists first reported the potassium salt K2[Re2Cl8] in 1954, but its remarkable structural properties remained unrecognized until a decade later. The pivotal breakthrough came in 1964-1965 when Cotton and Harris determined the crystal structure of K2[Re2Cl8]·2H2O and discovered an unusually short Re-Re distance of 2.24 Å. This finding represented the first example of a quadruple bond between metal atoms, opening an entirely new field of research in inorganic chemistry.
Early synthetic approaches to octachlorodirhenate compounds faced significant challenges, including low yields and complicated procedures. The initial methods developed for producing [Re2Cl8]2- salts included:
These early methods were characterized by variable and typically low yields (40% at best), procedural complexity, and significant technical challenges such as autoclave requirements.
The integration of the tetrabutylammonium counterion ([NBu4]+) represented a significant advancement in dirhenium chemistry. Prior to this development, most work focused on alkali metal salts like K2[Re2Cl8], which posed limitations for solution-phase chemistry due to their limited solubility in organic solvents.
The tetrabutylammonium cation, [N(C4H9)4]+, was strategically employed to prepare lipophilic salts of inorganic anions. Compared to smaller tetraalkylammonium derivatives like tetraethylammonium, tetrabutylammonium salts offer enhanced lipophilicity, though they tend to crystallize less readily. This property made tetrabutylammonium octachlorodirhenate(III) particularly valuable as it demonstrated good solubility in polar organic solvents, facilitating numerous studies of the chemical and physical properties of the [Re2Cl8]2- anion that would have been challenging with alkali metal salts.
The initial preparation of the tetrabutylammonium salt involved metathesis reactions using the potassium salt and tetrabutylammonium halides. However, these methods suffered from the same yield limitations as the original synthesis of the potassium salt. Researchers subsequently developed more direct routes to synthesize [(n-C4H9)4N]2[Re2Cl8] that bypassed the need to first isolate the potassium salt.
A significant breakthrough in the synthesis of tetrabutylammonium octachlorodirhenate(III) came with the refinement of hypophosphorous acid reduction methods. This approach directly converts tetrabutylammonium perrhenate to the desired product:
The synthesis of tetrabutylammonium salt, [Bu4N]2[Re2Cl8], was first achieved by the hypophosphorous acid (H3PO2) reduction of [ReO4]- in aqueous hydrochloric acid. This procedure provided access to a salt of [Re2Cl8]2- with good solubility properties in polar organic solvents, which facilitated numerous studies of the chemical and physical properties of the anion.
The process typically involves:
This method represented an improvement over earlier techniques, but researchers continued to seek even more efficient synthetic routes due to the high cost of rhenium and the strategic importance of the compound as a starting material for dirhenium chemistry.
A breakthrough in synthetic methodology came with the development of solvothermal approaches using benzoyl chloride as both solvent and reductant. In 2002, researchers documented a solvothermal reaction of (NBu4)2[Re2Cl8] with trifluoroacetic acid and acetic anhydride, which led to the new rhenium trifluoroacetate dimer NBu4[Re2(OOCCF3)Cl6] and the rhenium carbonyl dimer Re2(μ2-Cl)2(CO)8 as a byproduct.
More significantly, a remarkably simple and high-yield conversion of [ReO4]- to [Re2Cl8]2- was discovered, which now constitutes the preferred method for preparing [(n-C4H9)4N]2Re2Cl8. Although potassium perrhenate (KReO4) is insoluble in benzoyl chloride (PhCOCl), prolonged reaction under reflux conditions produces a solution which, upon addition of ethanol and tetra-n-butylammonium bromide, yields [(n-C4H9)4N]2Re2Cl8 in approximately 50% yield.
A particularly efficient synthesis involves treating tetrabutylammonium perrhenate directly with benzoyl chloride followed by HCl:
2 [(n-C4H9)4N]ReO4 + 8 C6H5COCl → [(n-C4H9)4N]2[Re2Cl8] + organic byproducts
This method yields tetrabutylammonium octachlorodirhenate(III) in yields of up to 95%, making it significantly more efficient than earlier approaches. The reaction proceeds through intermediates including emerald green crystals identified as Re2(O2CPh)4Cl2, a dinuclear quadruply bonded complex.
X-ray crystallographic analyses have unequivocally confirmed the σ²π⁴δ² electronic configuration of the dirhenium core in Tetrabutylammonium octachlorodirhenate(III). The Re–Re bond length measures 2.24 Å, consistent with the presence of a quadruple bond [6]. The chloride ligands adopt a fully eclipsed conformation (Re–Cl bond angles: 104°; Cl–Re–Cl angles: 87°), which optimizes δ-orbital overlap between the two rhenium centers despite steric repulsions between adjacent chloride ions [6] [8]. This geometry contrasts with staggered conformations observed in single-bonded dimetallic systems, underscoring the dominance of electronic over steric factors in stabilizing the quadruple bond [2] [6].
The molecular orbital configuration arises from the overlap of 5d orbitals: the σ bond (dz²–dz²), two π bonds (dxz–dxz, dyz–dyz), and one δ bond (dxy–dxy) [4] [6]. Polarized crystal spectra further corroborate this bonding model, revealing ligand-field transitions attributable to δ→δ* excitations [8].
Table 1: Key Crystallographic Parameters of the Dirhenium Core
Parameter | Value | Source |
---|---|---|
Re–Re bond length | 2.24 Å | [6] |
Re–Cl bond angle | 104° | [6] |
Cl–Re–Cl angle | 87° | [6] |
δ-orbital overlap energy | ~2.3 eV | [2] |
Substitution of chloride ligands with bromide or iodide alters the electronic and steric environment of the dirhenium core. While the parent octachlorodirhenate(III) anion ([Re2Cl8]2−) exhibits a Re–Re bond length of 2.24 Å [6], analogous bromo- and iodo-complexes remain less characterized in the provided literature. However, synthetic routes demonstrate that treatment of [Re2Cl8]2− with concentrated HBr yields [Re2Br8]2−, preserving the quadruple bond [6]. Theoretical considerations suggest that larger halides (e.g., Br−, I−) may lengthen the Re–Re bond due to increased ligand field repulsion and reduced δ-orbital overlap efficiency [4]. Experimental validation of these hypotheses is absent in the current dataset, highlighting a critical gap for future studies.
The eclipsed conformation of chloride ligands in [Re2Cl8]2− is metastable, with an estimated intramolecular Coulomb repulsion of ~2.3 eV [2]. This repulsion is counterbalanced by the δ-bonding energy, which stabilizes the eclipsed geometry despite unfavorable Cl···Cl interactions [6] [8]. Gas-phase photoelectron spectroscopy (PES) reveals that the anion is metastable against Cl− loss, indicating that the Re–Cl bond strength (~2.3 eV) is marginally lower than the Coulombic barrier [2].
Crystallographic disorder observed in Tetrabutylammonium octachlorodirhenate(III) further illustrates the dynamic interplay between electronic stabilization and steric strain. Polarized crystal spectra identify minor populations of staggered conformers, suggesting low-energy pathways for ligand rotation [8]. These dynamics are suppressed in the solid state due to crystal packing forces, which lock the anion into its eclipsed configuration [6] [8].
The tetrabutylammonium cation profoundly influences the crystallographic behavior of [Re2Cl8]2−. Compared to smaller counterions like K+, the bulky tetrabutylammonium group induces larger unit cell parameters and distinct packing motifs. For example, the potassium salt (K2[Re2Cl8]) crystallizes in a compact lattice with short anion-anion contacts, whereas the tetrabutylammonium analogue forms expanded lattices with cation-anion segregation [6] [7].
Table 2: Crystallographic Comparison of Dirhenium Salts
Parameter | K2[Re2Cl8] | [(C4H9)4N]2[Re2Cl8] | Source |
---|---|---|---|
Unit cell volume | Not reported | 11817 ų | [7] |
Space group | Not reported | Pbca | [7] |
Anion-anion distance | Short | Extended | [6] [7] |
The tetrabutylammonium cation’s flexible alkyl chains also promote crystallographic disorder, as observed in X-ray studies where both cations and anions occupy multiple lattice sites [5] [8]. This disorder arises from the cation’s ability to adopt varied conformations, which disrupts long-range periodicity without destabilizing the dirhenium core [7] [8].
The molecular orbital analysis of tetrabutylammonium octachlorodirhenate(III) reveals fundamental insights into the electronic structure and bonding characteristics of this prototypical quadruple-bonded complex. Photoelectron spectroscopy investigations have provided direct experimental evidence for the molecular orbital energy levels and their corresponding electronic transitions [1].
The δ→δ* transition represents the most significant electronic excitation in the octachlorodirhenate(III) system, occurring at a vertical binding energy of 1.16 electron volts [1]. This transition involves the removal of an electron from the highest occupied molecular orbital, which possesses δ symmetry and is formed through the overlap of dxy atomic orbitals from the two rhenium(III) centers. The resulting final state exhibits ²B₂g symmetry with a δ⁻¹ electronic configuration, corresponding to σ²π⁴δ¹ [1].
The experimental observations demonstrate that the δ molecular orbital constitutes the highest occupied molecular orbital in the ground state electronic configuration of σ²π⁴δ². This finding confirms theoretical predictions regarding the relative energetic ordering of metal-metal bonding orbitals in dirhenium systems [1] [2]. The δ bond formation results from the lateral overlap of dxy orbitals, which creates a bonding interaction with two nodal planes intersecting along the metal-metal axis.
Complementary to the δ→δ* transition, the π→π* transition occurs at 2.32 electron volts, corresponding to the removal of electrons from the doubly degenerate π bonding orbitals [1]. These orbitals arise from the overlap of dxz and dyz atomic orbitals on the two rhenium centers. The broader spectral feature observed for this transition reflects the expected Jahn-Teller distortion or spin-orbit coupling effects associated with the doubly degenerate ²Eu final state [1].
The σ→σ* transition manifests at 2.96 electron volts, representing electron removal from the σ bonding orbital formed by dz² atomic orbital overlap [1]. The intensity and width characteristics of this spectral feature indicate its origin from a non-degenerate molecular orbital, consistent with the ²A₁g final state symmetry assignment.
Relativistic density functional theory calculations have provided comprehensive insights into the nature of d-orbital interactions in tetrabutylammonium octachlorodirhenate(III) and related dirhenium halide complexes [2] [3]. These computational investigations incorporate scalar-relativistic effects that become increasingly important for heavy transition metal systems such as rhenium.
The relativistic density functional theory framework successfully reproduces the experimental photoelectron spectroscopy results, validating the theoretical approach for understanding electronic structure in these systems [2]. Calculations demonstrate that the metal-metal bonding molecular orbitals possess predominantly rhenium 5d character, with minimal contribution from chloride ligand orbitals. The δ bonding orbital exhibits the highest energy among the three metal-metal bonding interactions, consistent with experimental observations [2].
Relativistic effects significantly influence the electronic structure of dirhenium complexes, particularly affecting the relative energies of d-orbitals and their interactions [3]. The inclusion of scalar-relativistic corrections in density functional theory calculations provides improved agreement with experimental binding energies and molecular orbital energies compared to non-relativistic treatments.
The calculations reveal that the effective bond order between rhenium centers approaches 3.0 rather than the formal bond order of 4.0, indicating significant contributions from antibonding molecular orbitals [4]. This finding suggests that the δ bond contributes less to the overall metal-metal interaction than initially proposed, with the primary bonding arising from σ and π components.
Comparative studies across the halogen series demonstrate that the nature of the halide ligand has minimal influence on the metal-metal bonding characteristics [2] [5]. The electronic configuration σ²π⁴δ² remains consistent across fluoride, chloride, and bromide analogues, although subtle variations in orbital energies reflect differences in metal-ligand interactions.
Single-crystal polarized spectroscopy has provided crucial validation of the molecular orbital assignments and electronic transition characteristics in tetrabutylammonium octachlorodirhenate(III) [6]. These investigations utilize polarized light to probe the directional characteristics of electronic transitions, confirming the spatial orientations of molecular orbitals and their corresponding transition dipole moments.
The polarized spectroscopic measurements demonstrate that the δ→δ* transition exhibits distinct polarization characteristics consistent with the predicted molecular orbital symmetry [6]. The transition dipole moment orientation reflects the spatial distribution of the δ bonding orbital, which possesses lobes oriented perpendicular to the metal-metal axis and aligned with the metal-ligand bonds.
Temperature-dependent polarized spectroscopy studies reveal additional insights into the excited state properties of the octachlorodirhenate(III) system. Low-temperature measurements at approximately 20 Kelvin show luminescence characteristics attributed to emission from the δ* excited state, providing direct evidence for the excited state geometry and electronic structure [7].
The polarized absorption spectra exhibit multiple electronic transitions in the visible and near-infrared regions, corresponding to various d-d excitations and charge transfer processes [6]. The δ→δ* transition appears as the lowest energy electronic excitation, consistent with the molecular orbital energy ordering determined from photoelectron spectroscopy.
Vibrational fine structure observed in the polarized spectra provides information about the coupling between electronic and vibrational degrees of freedom. The Re-Re stretching vibration at 268 reciprocal centimeters couples with the δ→δ* electronic transition, manifesting as vibrational progressions in the spectrum [8].
The comparative analysis of bond order across the halogen analogues of dirhenium complexes reveals systematic trends in metal-metal bonding characteristics [5]. This investigation encompasses both neutral Re₂X₈ molecules and the corresponding dianions [Re₂X₈]²⁻, providing insights into the influence of oxidation state and ligand identity on bonding.
The rhenium-rhenium bond distances exhibit a systematic increase across the halogen series, with values of 2.259, 2.317, and 2.336 Ångströms for the fluoride, chloride, and bromide analogues respectively in the neutral molecules [5]. The corresponding dianions show shorter bond distances of 2.19, 2.24, and 2.25 Ångströms, reflecting the increased bond order associated with the additional δ bonding interaction [5].
The bond order analysis reveals that neutral Re₂X₈ molecules possess triple bonds with σ²π⁴ electronic configurations, corresponding to rhenium(IV) centers [5]. In contrast, the dianions exhibit quadruple bonds with σ²π⁴δ² configurations, characteristic of rhenium(III) oxidation states. This difference in electronic configuration accounts for the observed variations in bond distances and bonding characteristics.
The Re-X bond energies demonstrate a systematic decrease across the halogen series, with values of 132.7, 75.4, and 59.1 kilocalories per mole for fluoride, chloride, and bromide respectively [5]. This trend reflects the decreasing electronegativity and increasing size of the halogen atoms, resulting in weaker metal-ligand interactions.
The Re-Re bond energies remain relatively constant across the halogen series, with values of 106.1, 101.1, and 99.8 kilocalories per mole for the fluoride, chloride, and bromide analogues [5]. This consistency indicates that the metal-metal bonding characteristics are primarily determined by the rhenium d-orbital interactions rather than the nature of the halide ligands.
Structural analysis reveals that the bromide analogue adopts D₄d symmetry rather than the D₄h symmetry observed for the fluoride and chloride compounds [5]. This structural distortion results from increased steric repulsion between the larger bromide ligands, leading to a staggered conformation that minimizes unfavorable ligand-ligand interactions.
Irritant